1,3-Bis(4-chlorophenyl)propane-1,3-dione

Beschreibung

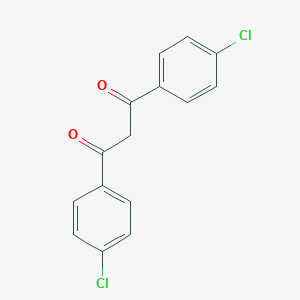

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-bis(4-chlorophenyl)propane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNXKZJFMYKDQNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50171456 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18362-49-7 | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018362497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18362-49-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Propanedione, 1,3-bis(4-chlorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50171456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-BIS(4-CHLOROPHENYL)-1,3-PROPANEDIONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursors of 1,3 Bis 4 Chlorophenyl Propane 1,3 Dione

Established Synthetic Pathways for 1,3-Bis(4-chlorophenyl)propane-1,3-dione

The most prominent and widely utilized method for synthesizing 1,3-diaryl-1,3-diones is the Claisen condensation reaction. This reaction involves the base-mediated condensation between a ketone and an ester to form a β-diketone or a β-keto ester. For the specific synthesis of this compound, a "crossed" or "mixed" Claisen condensation is employed.

In this pathway, 4'-chloroacetophenone serves as the ketone component, which possesses the necessary enolizable α-protons. This is reacted with an ester derivative of 4-chlorobenzoic acid, such as methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate. The reaction is conducted in the presence of a strong base. The base deprotonates the α-carbon of 4'-chloroacetophenone to form a reactive enolate ion. This enolate then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the 4-chlorobenzoate ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide (e.g., methoxide or ethoxide) yields the desired this compound. A final acidification step is required to neutralize the reaction mixture and protonate the resulting diketone enolate.

General Approaches to β-Diketone Synthesis

The synthesis of β-diketones is a well-established area of organic chemistry, with several reliable methods available. These compounds are valuable intermediates in various synthetic applications.

The Claisen condensation is the classic and most common method for preparing β-diketones and β-keto esters. nih.gov It is a carbon-carbon bond-forming reaction that occurs between two ester molecules or, more relevantly for β-diketone synthesis, between an ester and another carbonyl compound like a ketone in the presence of a strong base. nih.gov

Key requirements for a successful Claisen condensation include:

At least one of the reactants must have an α-proton and be able to form an enolate. nih.gov

A strong base is necessary, often the sodium alkoxide corresponding to the alcohol portion of the ester (e.g., sodium ethoxide for ethyl esters) to prevent transesterification. nih.gov Non-nucleophilic bases like lithium diisopropylamide (LDA) can also be used, particularly in mixed condensations. nih.gov

A stoichiometric amount of base is required because the final β-diketone product is acidic and will be deprotonated by the base, which helps to drive the reaction to completion. nih.gov

A notable variant is the Dieckmann condensation, which is an intramolecular Claisen condensation of a molecule containing two ester groups, leading to the formation of a cyclic β-keto ester. nih.gov

While the Claisen condensation traditionally uses esters or acyl halides as acylating agents, modern methods have been developed for the direct synthesis of β-diketones from ketones and carboxylic acids. This approach avoids the need to first convert the carboxylic acid into a more reactive derivative.

One such method involves the use of trifluoroacetic anhydride (TFAA) and triflic acid (TfOH). This system allows for the direct and operationally simple acylation of various alkyl aryl ketones with alkanoic acids to produce β-diketones in moderate to good yields. The reaction proceeds through the activation of both the carboxylic acid and the ketone, facilitating the C-C bond formation.

Precursors and Building Blocks for Chlorophenyl-Substituted Propane-1,3-diones

The synthesis of this compound via the Claisen condensation relies on two key precursors derived from chlorinated benzene.

4'-Chloroacetophenone : This is the ketone component. It provides the central methylene (B1212753) group (-CH2-) of the propane-1,3-dione backbone and one of the 4-chlorophenyl carbonyl moieties. Its critical feature is the presence of acidic protons on the methyl group (the α-carbon), which can be removed by a strong base to form the necessary nucleophilic enolate.

An Ester of 4-Chlorobenzoic Acid : This is the acylating agent. Common examples include methyl 4-chlorobenzoate or ethyl 4-chlorobenzoate. nih.govsigmaaldrich.com This precursor provides the second 4-chlorophenyl carbonyl group. The ester's alkoxy group (-OCH3 or -OCH2CH3) functions as the leaving group during the condensation reaction.

The selection of these specific precursors ensures the formation of the symmetrically substituted diaryl diketone with chlorine atoms at the para position of both phenyl rings.

Table 1: Key Precursors for the Synthesis of this compound

| Precursor Name | Chemical Formula | Role in Synthesis |

|---|---|---|

| 4'-Chloroacetophenone | ClC₆H₄COCH₃ | Ketone (Enolate Source) |

| Methyl 4-chlorobenzoate | ClC₆H₄CO₂CH₃ | Ester (Acylating Agent) |

| Ethyl 4-chlorobenzoate | ClC₆H₄CO₂CH₂CH₃ | Ester (Acylating Agent) |

Optimization Strategies in Synthesis Yield and Efficiency

Several factors can be manipulated to optimize the yield and efficiency of β-diketone synthesis, particularly through the Claisen condensation.

Choice of Base : The use of a strong base is critical. While sodium alkoxides are common, stronger bases like sodium amide (NaNH₂) or sodium hydride (NaH) can often lead to higher yields by more effectively driving the formation of the enolate.

Reaction Conditions : The temperature and reaction time must be carefully controlled. For instance, a synthesis analogous to that of 1,3-diphenyl-1,3-propanedione involves adding the ketone to a suspension of sodium amide in a solvent like tetrahydrofuran (THF), followed by the addition of the ester and stirring at room temperature for an extended period (e.g., 24 hours) to allow the reaction to proceed to completion. scispace.com

Purification : The purification of the final product is crucial for obtaining a high-purity compound. A common and effective technique for purifying β-diketones involves the formation of a copper(II) chelate. The crude β-diketone is treated with a copper(II) salt (like copper(II) acetate) to form a stable, often crystalline, copper complex. This complex can be easily isolated and purified by filtration and washing. The pure β-diketone is then regenerated by decomposing the copper complex with a strong acid, such as hydrochloric acid. scispace.com This method is highly effective for removing unreacted starting materials and byproducts.

Table 2: Summary of Optimization Strategies

| Strategy | Description | Potential Impact |

|---|---|---|

| Base Selection | Using stronger bases like NaNH₂ or NaH. | Increased enolate formation, potentially higher yield. |

| Reaction Control | Careful management of temperature and reaction time. | Prevents side reactions and ensures complete conversion. |

| Purification Method | Isolation via copper(II) chelate formation. | High purity of the final β-diketone product. |

Coordination Chemistry of 1,3 Bis 4 Chlorophenyl Propane 1,3 Dione

Ligand Properties of 1,3-Bis(4-chlorophenyl)propane-1,3-dione

This compound, a member of the β-diketone family, exhibits versatile ligand properties that make it effective for complexing with a variety of metal ions. rri.res.in These compounds are known for their strong ability to form stable complexes with metals. rri.res.in

The defining characteristic of this compound as a ligand is its capacity for chelation. The β-diketonate moiety acts as a bidentate ligand, meaning it binds to a central metal ion through two of its atoms, in this case, the two oxygen atoms of the enolate form. This chelation results in the formation of a stable six-membered ring structure with the metal ion. This behavior is fundamental to its use in forming complexes with lanthanide ions like Europium(III) (Eu³⁺) and Terbium(III) (Tb³⁺), leading to the creation of luminescent clusters. The general ability of β-diketones to complex with various metal ions has been widely noted. rri.res.in

The process of complexation involving this compound is dependent on its keto-enol tautomerism. In solution, the compound exists as an equilibrium mixture of the diketo form and the enol form. The enol tautomer is crucial for its role as a bidentate ligand in transition-metal catalysis and lanthanide complexation. Deprotonation of the enolic hydroxyl group yields the enolate anion, which is the actual coordinating species. The negative charge is delocalized over the two oxygen atoms, allowing both to coordinate to the metal ion. Spectroscopic studies, such as Proton NMR (PMR), confirm that β-diketone ligands like this exist predominantly in their enolic form, which facilitates complexation. rri.res.in The formation of the enolate is often achieved by adjusting the pH of the reaction mixture with a base, such as aqueous sodium hydroxide (B78521). tandfonline.com

Lanthanide Complexes of this compound

The coordination of this compound with rare earth elements, particularly lanthanides, has been a subject of significant interest. tandfonline.comtandfonline.com These complexes are explored for applications such as luminescent materials. tandfonline.com

New ternary complexes of Europium(III) and Terbium(III) with this compound (abbreviated as BCPP) and a secondary ligand have been successfully synthesized and characterized. tandfonline.comtandfonline.com The general formulas for these complexes are Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen), where "Phen" represents the secondary ligand 1,10-phenanthroline (B135089). tandfonline.comresearchgate.net

The synthesis typically involves the dropwise addition of a solution containing this compound and 1,10-phenanthroline in anhydrous ethanol (B145695) to a solution of the respective lanthanide chloride (EuCl₃ or TbCl₃) in dry ethanol. tandfonline.com The reaction is conducted under stirring at elevated temperatures (e.g., 75 °C) for several hours. tandfonline.com Subsequently, the pH is adjusted to approximately 6 using aqueous sodium hydroxide to facilitate the formation of the complex, which precipitates as a yellow powder. tandfonline.com

Characterization of these synthesized complexes is performed using various analytical techniques, including Fourier-Transform Infrared Spectroscopy (FT-IR), UV-Visible Spectroscopy (UV-Vis), and Mass Spectrometry (MALDI-TOF MS), along with elemental analysis. tandfonline.comtandfonline.com

In the formation of lanthanide complexes with this compound, secondary ligands play a crucial role. 1,10-phenanthroline is a common choice for this purpose due to its high affinity for various lanthanide ions, especially Eu(III) and Tb(III). tandfonline.com The inclusion of 1,10-phenanthroline results in the formation of ternary complexes, such as Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen). tandfonline.comtandfonline.com

In these structures, the lanthanide center is coordinatively saturated by three bidentate this compound ligands and one bidentate 1,10-phenanthroline ligand. tandfonline.comtandfonline.com The 1,10-phenanthroline ligand helps to stabilize the complex and can influence its photophysical properties. For instance, it can act as an "antenna," absorbing energy and efficiently transferring it to the central lanthanide ion, which is a key mechanism in the luminescence of these complexes. researchgate.net

Single crystal X-ray diffraction is a definitive technique used to determine the precise three-dimensional structure of these lanthanide complexes. tandfonline.comtandfonline.com Analysis of Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) reveals that the complexes are isostructural. tandfonline.comtandfonline.com

In both the Europium and Terbium complexes, the central lanthanide ion is eight-coordinated. tandfonline.comresearchgate.net The coordination sphere is composed of six oxygen atoms from the three bidentate BCPP ligands and two nitrogen atoms from the bidentate 1,10-phenanthroline ligand. tandfonline.comtandfonline.com This arrangement results in a distorted square antiprism geometry around the metal center. tandfonline.comtandfonline.comresearchgate.net The BCPP ligands and the Phen ligand are shown to be bidentate in the crystal structure. researchgate.net

Table 1: Crystallographic and Structural Data for Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) Complexes

| Parameter | Eu(BCPP)₃(Phen) | Tb(BCPP)₃(Phen) | Source |

|---|---|---|---|

| Formula | C₆₃H₃₈BCl₆EuN₂O₆ | C₆₃H₃₈BCl₆N₂O₆Tb | tandfonline.com |

| Coordination Geometry | Square Antiprism | Square Antiprism | tandfonline.comresearchgate.net |

| Central Ion | Eu(III) | Tb(III) | tandfonline.com |

| Primary Ligand | This compound (BCPP) | This compound (BCPP) | tandfonline.com |

| Secondary Ligand | 1,10-phenanthroline (Phen) | 1,10-phenanthroline (Phen) | tandfonline.com |

| Ligand Coordination | Three bidentate BCPP, One bidentate Phen | Three bidentate BCPP, One bidentate Phen | tandfonline.comtandfonline.com |

Table 2: List of Chemical Compounds

| Compound Name | Abbreviation / Synonym |

|---|---|

| 1,10-phenanthroline | Phen |

| This compound | BCPP |

| Europium(III) Chloride | EuCl₃ |

| Sodium Hydroxide | NaOH |

| Terbium(III) Chloride | TbCl₃ |

| Tris-(1,3-bis(4-chlorophenyl)-1,3-propanedionato)1,10-phenanthroline europium(III) | Eu(BCPP)₃(Phen) |

Synthesis and Structural Characterization of Eu(III) and Tb(III) Complexes

Spectroscopic Characterization (e.g., FT-IR, UV-Vis, MALDI-TOF MS)

The formation and structure of lanthanide complexes with this compound, often in conjunction with a secondary ligand like 1,10-phenanthroline, are confirmed through various spectroscopic techniques.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is crucial for verifying the coordination of the β-diketone to the metal ion. In a study of Europium(III) and Terbium(III) ternary complexes with 1,3-bis(4-chlorophenyl)-1,3-propanedione (BCPP) and 1,10-phenanthroline (Phen), the IR spectra were analyzed to confirm the structure. researchgate.net The shift of the C=O stretching vibration to a lower frequency in the complex compared to the free ligand indicates the coordination of the carbonyl group to the metal atom. ijcps.org

| Vibrational Mode | Description |

| C=O Stretching | The stretching vibration of the carbonyl groups in the β-diketone ligand. A shift to lower wavenumbers upon complexation confirms coordination to the metal center. |

| C-O (enol) Stretching | The stretching vibration associated with the enolic form of the ligand, which is involved in bonding to the metal. |

| Ln-O Stretching | Vibrations corresponding to the bond between the lanthanide ion and the oxygen atoms of the ligand, typically appearing in the far-IR region. |

| Aromatic C-H Bending | Vibrations from the chlorophenyl rings of the ligand. |

| C-Cl Stretching | Asymmetric stretching of the carbon-chlorine bonds on the phenyl rings. |

UV-Visible (UV-Vis) Spectroscopy: The UV-Vis absorption spectra of these lanthanide complexes provide insights into their electronic properties. When dissolved in solvents like DMSO, DMF, and DCM, the lanthanide complexes of BCPP show a red shift in their maximum absorption wavelength, which is dependent on the polarity of the solvent. researchgate.net The absorption bands in the 250–300 nm range are typically attributed to π→π* transitions within the conjugated system of the β-diketone ligand.

MALDI-TOF Mass Spectrometry: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry serves as an unequivocal method to confirm the formation and composition of these complexes. nih.gov For the Eu(III) and Tb(III) ternary complexes with BCPP and phenanthroline, MALDI-TOF MS was successfully used for their structural characterization. researchgate.net This technique is particularly valuable for analyzing large, thermally labile molecules like metal-organic complexes, providing clear evidence of their formation and stoichiometry. nih.govnih.gov

Geometries of Metal Centers (e.g., Square Antiprism)

The coordination number and geometry of the central lanthanide ion in complexes are dictated by the size of the ion and the steric and electronic properties of the ligands. For lanthanide complexes derived from this compound and a secondary ligand like 1,10-phenanthroline, single-crystal X-ray diffraction analysis is the definitive method for structural elucidation.

In the case of Eu(BCPP)₃(Phen) and Tb(BCPP)₃(Phen) complexes, the central Eu(III) and Tb(III) ions are each coordinated to six oxygen atoms from the three bidentate BCPP ligands and two nitrogen atoms from the phenanthroline ligand. researchgate.net This results in a coordination number of eight for the metal center, adopting a square antiprism geometry. researchgate.net The square antiprismatic configuration is a common coordination geometry for eight-coordinate lanthanide ions. xray.cz Other distorted geometries, such as the trigonal dodecahedron, are also observed in different eight-coordinate lanthanide complexes. researchgate.net The specific geometry adopted is often influenced by the ligand's structure, which defines the cavity size for the metal ion. xray.cz The progressive decrease in ionic radius across the lanthanide series, known as the lanthanide contraction, can also lead to changes in coordination number and subtle shifts in geometry for a given ligand system. bath.ac.uk

Electronic Transitions and Optical Properties of Lanthanide Complexes

The optical properties of lanthanide complexes are dominated by electronic transitions involving the 4f orbitals. These transitions are responsible for the characteristic sharp and narrow emission bands of lanthanide ions.

The 4f electrons are shielded by the outer 5s and 5p electrons, which means they are only weakly influenced by the chemical environment. core.ac.uk Consequently, electronic transitions between 4f orbitals (f-f transitions) are formally forbidden by the Laporte parity rule. aimspress.comrsc.org However, when the lanthanide ion is in a complex without a center of symmetry, as is the case with the BCPP ligand, the mixing of the 4f orbitals with orbitals of opposite parity (like 5d orbitals or ligand orbitals) partially allows these transitions. aimspress.comrsc.org This is known as an induced electric dipole transition mechanism. rsc.org

The ligand plays a crucial role in the luminescence of lanthanide complexes through the "antenna effect." The organic ligand, such as this compound, typically has a broad and strong absorption band (a π→π* transition) in the UV region. researchgate.net After the ligand absorbs light energy, it can transfer this energy intramolecularly to the central lanthanide ion, populating its excited 4f energy levels. The subsequent relaxation of the excited lanthanide ion results in its characteristic line-like emission. This process is generally more efficient than direct excitation of the lanthanide ion, which has very weak absorption.

In addition to f-f transitions, higher energy 4f-5d transitions and ligand-to-metal charge transfer (LMCT) transitions can also occur. rsc.orgresearchgate.net The energies of these transitions are highly dependent on the specific lanthanide ion and the coordinating ligands. rsc.org

Other Metal Complexes Derived from this compound

Transition Metal Complexes

The this compound ligand readily forms complexes with various transition metals. The enol tautomer of the β-diketone acts as a bidentate ligand, coordinating to the metal center through its two oxygen atoms.

Copper(II) ions form a variety of complexes with β-diketone ligands, including derivatives of this compound. The resulting coordination geometry around the Cu(II) center is influenced by the specific ligands and reaction conditions. Common geometries for copper(II) β-diketonates include square planar and square pyramidal. rri.res.in In some cases, a distorted octahedral geometry can also be formed, for instance, by the coordination of two water molecules in the apical positions. e3s-conferences.org The study of copper(II) complexes with Schiff bases derived from similar propane-1,3-diamine backbones has also revealed square planar coordination for the metal center. semanticscholar.org The magnetic properties of these complexes are also of interest, with many copper(II) complexes exhibiting paramagnetism due to the unpaired d-electron. rri.res.in

Palladium Complexes

Palladium(II), a d⁸ transition metal ion, readily forms stable complexes with β-diketonate ligands such as this compound. In these complexes, the palladium center typically adopts a square-planar geometry, which is characteristic of Pd(II) coordination chemistry. rsc.orguwa.edu.aursc.org The β-diketonate ligand, after losing a proton from its central carbon atom, acts as a bidentate chelating agent, coordinating to the palladium ion through its two oxygen atoms.

For a bis(β-diketonato)palladium(II) complex, [Pd(this compound)₂], two geometric isomers are possible: cis and trans. mdpi.comnih.gov While the trans isomer is often favored and observed in the solid state due to steric considerations, NMR studies on similar unsymmetrical palladium(II) β-diketonate complexes have shown that both cis and trans isomers can coexist in solution. mdpi.comcapes.gov.br

These palladium β-diketonate complexes are not only of structural interest but also have applications in catalysis. They have been reported as efficient catalysts for various organic transformations, including cross-coupling reactions for the synthesis of substituted arylferrocenes. researchgate.net

| Expected Properties of [Pd(this compound)₂] | |

| Property | Description |

| Metal Ion | Palladium(II) |

| Electron Configuration | d⁸ |

| Coordination Geometry | Square-Planar |

| Ligand Coordination | Bidentate (through two oxygen atoms) |

| Isomerism | Can exist as cis and trans geometric isomers |

| Potential Applications | Catalyst in organic synthesis |

Kinetic and Mechanistic Studies of Metal Complex Formation and Substitution

Influence of Substituents on Reaction Rates

The electronic properties of substituents on the β-diketonate ligand play a crucial role in the kinetics of complex formation and substitution. The this compound ligand possesses two 4-chlorophenyl groups. The chlorine atom is an electron-withdrawing group, which influences the ligand in two significant ways:

Increased Acidity: The electron-withdrawing inductive effect of the chloro substituent increases the acidity of the ligand's central methylene (B1212753) (CH₂) protons. This facilitates the deprotonation step required to form the coordinating enolate anion, which can accelerate the initial complex formation rate.

Role of Labile vs. Non-Labile β-Diketones in Reaction Kinetics

In coordination chemistry, the terms "labile" and "inert" describe the rate at which ligands in a complex are substituted. Labile complexes undergo rapid ligand exchange (typically in under a minute), whereas inert complexes react slowly. ias.ac.in It is the metal complex as a whole, rather than the ligand itself, that is defined as labile or inert.

Palladium(II) square-planar complexes are characteristically labile. ias.ac.in Their reaction rates are often about five orders of magnitude faster than those of their platinum(II) analogs, which are classic examples of inert complexes. ias.ac.in

The nature of the β-diketone ligand, however, modulates this inherent lability. A β-diketone that forms very strong, stable bonds with the palladium center will result in a complex that is less labile (more inert) compared to one that forms weaker bonds. The electron-withdrawing 4-chloro substituents on this compound influence the Pd-O bond strength. This effect determines the lability of its palladium complex relative to complexes with unsubstituted (e.g., dibenzoylmethane) or electron-donating substituted β-diketones. A stronger Pd-O bond would decrease the complex's lability, slowing down substitution reactions.

| Comparison of Labile and Inert Complexes | |

| Characteristic | Labile Complexes |

| Reaction Rate | Fast ligand substitution |

| Activation Energy | Low |

| Example Metal Ions | Pd(II), Cu(II), Zn(II) |

| Bonding | Generally weaker M-L bonds |

| Typical Half-life | < 1 minute |

Applications in Advanced Materials Science

Luminescent Materials

1,3-Bis(4-chlorophenyl)propane-1,3-dione is a key building block in the synthesis of highly luminescent materials. In its role as a ligand, it can form complexes with lanthanide ions such as Europium (Eu³⁺) and Terbium (Tb³⁺). harvard.edu These β-diketonate lanthanide complexes are renowned for their applications in lighting, telecommunication, and as luminescent probes in biosciences. harvard.edu

The lanthanide complexes of this compound are effective light-converting materials due to a phenomenon known as the "antenna effect." The diketonate ligand is highly efficient at absorbing ultraviolet (UV) light and transferring this absorbed energy to the central lanthanide ion. harvard.edu The lanthanide ion then emits this energy as light at its own characteristic, sharp, and well-defined wavelengths. This process converts invisible UV radiation into visible light, a property that is highly desirable for various optical applications, including solid-state lighting.

For instance, when complexed with Europium (Eu³⁺), the resulting material can emit a strong red light, while Terbium (Tb³⁺) complexes typically exhibit green luminescence. harvard.edu This ability to produce specific colors is fundamental to the development of new phosphors for light-emitting diodes (LEDs) and other display technologies.

The intense and sharp emission characteristics of lanthanide β-diketonate complexes make them promising candidates for the emissive layer in Organic Light-Emitting Diodes (OLEDs). Research has demonstrated that similar lanthanide β-diketonate complexes can be successfully incorporated into multilayer vacuum-deposited OLEDs. rsc.org In these devices, the lanthanide complex layer is where the recombination of electrons and holes occurs, leading to the emission of light. psu.edu

The use of ligands like this compound is advantageous because the properties of the resulting complexes, such as volatility and thermal stability, can be tailored for fabrication processes like vacuum deposition. Studies on analogous terbium complexes have shown that modifying the β-diketonate ligand, for example by introducing fluorine atoms, can enhance the electroluminescence intensity of the device. psu.edu Complexes of this compound are therefore of interest for developing efficient and color-pure emitters for next-generation displays. rsc.orgpsu.edu

Below is a table detailing the performance of representative lanthanide β-diketonate complexes in OLEDs.

| Lanthanide Ion | Ligand System | Max. Electroluminescence (nm) | Max. Efficiency (EQE) | Max. Radiant Emittance (µW cm⁻²) |

| Eu³⁺ | 4,4,4-trifluoro-1-phenyl-1,3-butanedionate | 614 | 2.1% | 135 |

| Yb³⁺ | 4,4,4-trifluoro-1-phenyl-1,3-butanedionate | 977 | ~0.1-0.2% | 121 |

| Tb³⁺ | 1,1,1-trifluoroacetylacetone with phenanthroline | - | - | 58 cd/m² at 25V |

Data sourced from studies on similar β-diketonate complexes to illustrate potential applications. rsc.orgpsu.edu

The long-lived luminescence of lanthanide complexes is a significant advantage in biological assays, where it allows for time-gated detection to eliminate background fluorescence from biological samples. Early research highlighted the potential of using europium complexes with β-diketonates as luminescent tags for antibodies in immunoassays. nih.gov This technique, known as fluoroimmunoassay, relies on the highly sensitive detection of the specific luminescence from the lanthanide label. While early versions faced challenges with stability, the development of more robust ligands, including halogenated β-diketones like this compound, has renewed interest in this area. nih.gov

The luminescent properties of lanthanide complexes formed with this compound are also exploited in the field of biosciences, where they can function as probes. harvard.edu These complexes can be designed to bind to specific biological molecules, and their luminescence provides a means of detecting and imaging these targets. The sharp emission bands and long lifetimes of these probes offer high sensitivity and contrast in complex biological environments. nih.gov

Chemical Vapor Deposition (CVD) Techniques

Metal complexes of β-diketones are widely used as precursors in Metal-Organic Chemical Vapor Deposition (MOCVD), a technique for creating thin films of metals and metal oxides. azonano.comrsc.org These precursors need to be volatile and thermally stable, properties that can be engineered by modifying the β-diketonate ligand. mdpi.com The use of fluorinated or, in this case, chlorinated substituents on the ligand can enhance these properties.

This compound can form complexes with a wide range of metals, making it a potential precursor for depositing various materials. harvard.eduazonano.com The advantages of using such precursors include their solubility in organic solvents and their ability to be vaporized and transported to a substrate where they decompose to form a high-purity thin film. rsc.orgnih.gov This method is crucial for the fabrication of components in the semiconductor and optical industries. azonano.com

The table below lists various metals for which β-diketonate precursors are used in CVD processes.

| Metal Type | Examples of Metals |

| Main Group Metals | Aluminum, Tin, Lead, Bismuth |

| Transition Metals | Titanium, Zirconium, Iron, Copper, Nickel, Zinc |

| Lanthanide Metals | Yttrium, Lanthanum, Cerium, Europium, Terbium |

This table represents metals for which β-diketonate precursors are generally used, indicating the potential of this compound as a ligand for these applications. harvard.eduazonano.com

Extracting Agents in Solvent-Solvent Extraction Processes

The β-diketone functional group in this compound is an excellent chelating agent for metal ions. This property allows it to be used as an extracting agent in solvent-solvent extraction processes, a common method for separating and purifying metals. In this process, the diketone, dissolved in an organic solvent, is mixed with an aqueous solution containing the metal ions. The diketone selectively forms a neutral metal complex that is more soluble in the organic phase, thus extracting the metal from the aqueous phase. The presence of the chlorophenyl groups can influence the solubility and stability of the resulting metal complex, potentially enhancing the selectivity and efficiency of the extraction process.

Potential in Optical Sensing and Non-Linear Optical (NLO) Applications

β-Diketones and their metal complexes are a significant class of organic compounds in synthetic chemistry and have been investigated for their role as ligands for transition metals. These compounds are noted for their unique structural features and their stability to light and heat, making them suitable for applications such as electroluminescent materials.

Research into related compounds has shown that the incorporation of different functional groups can tune their optical properties. For instance, new optical pH sensors have been developed using 1,4-diketopyrrolo-[3,4-c]pyrroles (DPPs) as fluorescent indicators. The sensitivity of these sensors is derived from mechanisms that alter their absorption and fluorescence spectra in response to pH changes. Specifically, the introduction of a phenolic group can lead to highly effective fluorescence quenching at near-neutral pH. rsc.org This demonstrates the potential for designing sensor materials based on diketone structures.

In the realm of non-linear optical (NLO) applications, which are crucial for technologies like optical switching and data storage, β-diketone derivatives are also under investigation. researchgate.net The NLO properties of materials are dependent on their molecular structure. Studies on chalcone (B49325) derivatives, which share structural similarities with β-diketones, have revealed third-order NLO properties. The third-order NLO susceptibility of certain complexes has been calculated, highlighting their potential for use in NLO devices. researchgate.net The pursuit of dyes with two-photon absorption (2PA) at wavelengths within the biological window has driven research into various organic molecules, with an emphasis on enhancing their NLO properties through structural modifications. mdpi.com

Liquid Crystalline Properties of β-Diketonates with Aromatic Substituents

β-Diketones with suitable substituents have been widely used as ligands to create mesomorphic (liquid crystalline) derivatives due to their ease of synthesis and strong ability to form complexes with various metal ions. rri.res.in The presence of aromatic substituents is a key factor in inducing liquid crystalline behavior.

Liquid crystals represent a state of matter that has properties between those of conventional liquids and those of solid crystals. youtube.com In the context of β-diketonates, the introduction of long alkyl chains and aromatic groups can lead to the formation of different liquid crystal phases, such as nematic, smectic, and cholesteric phases. youtube.com The specific mesophase exhibited is influenced by the molecular structure, including the length of alkyl chains and the nature of terminal substituents. rri.res.in

For instance, studies on [1-(4-n-dodecylbiphenyl)-3-(4"-substitutedphenyl)propane]-1,3-diones have shown that these ligands are mesogenic. rri.res.in Their metal complexes, particularly with copper(II) and palladium(II), also exhibit liquid crystalline properties. The type of mesophase can be influenced by ortho- or meta-substitution on the aromatic rings, with ortho-substitution favoring nematic phases and meta-substitution leading to smectic phases. rri.res.in

The aggregation of these molecules in the liquid crystalline state can also influence their emissive properties. A significant challenge in designing emissive liquid crystalline materials is the phenomenon of aggregation-caused quenching (ACQ), where strong π–π interactions in the ordered mesophase can reduce luminescence. rsc.org However, by combining luminophores that exhibit aggregation-induced emission (AIE) with those that show ACQ, it is possible to create thermo-responsive luminescent materials where the emission color can be controlled by temperature. rsc.org

The table below summarizes the types of mesophases observed in some β-diketonate derivatives.

| Compound Type | Observed Mesophase(s) | Influencing Factors |

| [1-(4-n-dodecylbiphenyl)-3-(4"-substitutedphenyl)propane]-1,3-diones | Nematic, Smectic | Position of substituents on the phenyl ring (ortho vs. meta) rri.res.in |

| Copper(II) complexes of β-diketones | Discotic, Nematic, Lamellar | Presence of appropriate substituents rri.res.in |

| Bis[1-(p-n-alkoxybiphenyl)-3-alkyl propane-1,3-dionato]copper(II) complexes | Enantiotropic Nematic, Monotropic Nematic | Length of the alkyl chain rri.res.in |

Catalysis and Reaction Mechanisms Involving 1,3 Bis 4 Chlorophenyl Propane 1,3 Dione

Catalytic Roles of 1,3-Bis(4-chlorophenyl)propane-1,3-dione as a Ligand

Substituted β-diketones, such as this compound, are widely utilized as ligands in coordination chemistry. Their utility stems from their straightforward synthesis and their pronounced ability to form stable complexes with a variety of metal ions. rri.res.in The deprotonated β-diketone, a β-diketonate, acts as a bidentate ligand, coordinating to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring.

This chelating property is central to its catalytic applications. Metal complexes involving this ligand, particularly with transition metals like palladium(II) and copper(II), are of significant interest. rri.res.in The specific substituents on the phenyl rings, in this case, chlorine atoms at the para-positions, can influence the electronic properties and stability of the resulting metal complex. Theoretical frameworks such as Hard-Soft Acid-Base (HSAB) theory can be applied to predict the compatibility of the dione (B5365651) ligand with different metal ions, such as Pd²⁺ or Cu²⁺.

The geometry of the resulting metallo β-diketonates is often square planar or square pyramidal. rri.res.in These structural characteristics, combined with the electronic effects of the chloro-substituents, can modulate the catalytic activity of the metal center, making these complexes suitable for various catalytic transformations. For instance, palladium(II) complexes are known to favor a square planar geometry, which enhances molecular packing and can lead to high thermal stability in certain applications. rri.res.in

Mechanistic Studies of β-Diketone Cleavage (Enzymatic and Chemical)

The cleavage of the carbon-carbon bond within the β-diketone functionality of this compound is a critical reaction that can proceed through both enzymatic and chemical pathways. These cleavage reactions are significant in various contexts, from metabolic breakdown to synthetic applications. This section explores the mechanistic details of these processes.

Enzymatic Cleavage

The enzymatic cleavage of β-diketones is a vital biochemical process, although detailed studies specifically on this compound are not extensively documented in publicly available research. However, the mechanisms can be inferred from studies on analogous β-diketones, which primarily involve two major classes of enzymes: hydrolases and dioxygenases. nih.gov

Hydrolase-Mediated Cleavage:

Hydrolases catalyze the cleavage of β-diketones by the addition of water across the C-C bond. One well-studied group of enzymes that act on β-diketones are the serine-triad hydrolases. nih.gov The proposed mechanism for a hydrolase-catalyzed cleavage of this compound would likely proceed as follows:

Nucleophilic Attack: The catalytic serine residue in the enzyme's active site, activated by a catalytic triad (B1167595) (commonly Ser-His-Asp), performs a nucleophilic attack on one of the carbonyl carbons of the β-diketone.

Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.

C-C Bond Cleavage (Retro-Claisen type): The intermediate collapses, leading to the cleavage of the C-C bond between the two carbonyl groups. This step is analogous to a retro-Claisen condensation. libretexts.org An enolate of one 4-chlorophenylacetyl group is formed as a leaving group, while the other 4-chlorophenylacetyl group becomes covalently attached to the serine residue as an acyl-enzyme intermediate.

Protonation of the Enolate: The enolate leaving group is subsequently protonated by a proton donor in the active site (e.g., the protonated histidine) to form 4-chloroacetophenone.

Hydrolysis of the Acyl-Enzyme Intermediate: A water molecule, activated by the catalytic histidine, attacks the carbonyl carbon of the acyl-enzyme intermediate.

Release of the Second Product and Enzyme Regeneration: This leads to the formation of a second tetrahedral intermediate, which then collapses to release 4-chlorobenzoic acid and regenerate the active enzyme.

Dioxygenase-Mediated Cleavage:

Dioxygenases represent another class of enzymes capable of cleaving β-diketones. These enzymes incorporate both atoms of molecular oxygen into the substrate. nih.gov For a diarylpropane-1,3-dione like the target compound, a non-heme iron-dependent dioxygenase could be involved. amazonaws.comresearchgate.net The general mechanism would involve:

Substrate Binding: The β-diketone binds to the iron center in the enzyme's active site.

Oxygen Activation: Molecular oxygen binds to the ferrous (Fe²⁺) center and is activated.

Attack on the Substrate: The activated oxygen species attacks the substrate, potentially leading to the formation of a peroxide or a related reactive intermediate.

C-C Bond Cleavage and Product Formation: The intermediate undergoes rearrangement and cleavage of the C-C bond, ultimately yielding two carboxylic acid molecules, in this case, two molecules of 4-chlorobenzoic acid.

Chemical Cleavage

Chemical methods for the cleavage of the C-C bond in this compound typically involve oxidative conditions or hydrolysis, including the retro-Claisen reaction.

Oxidative Cleavage:

The oxidation of 1,3-diketones can lead to the formation of carboxylic acids. For this compound, the primary product of oxidative cleavage is 4-chlorobenzoic acid. This can be achieved using various oxidizing agents. The reaction likely proceeds through the enol or enolate form of the β-diketone, which is more susceptible to electrophilic attack by the oxidant.

Hydrolytic Cleavage (Retro-Claisen Reaction):

The retro-Claisen condensation is a classic chemical reaction for the cleavage of β-dicarbonyl compounds. libretexts.org This reaction is typically base-catalyzed and involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl groups.

The proposed mechanism for the base-catalyzed hydrolysis of this compound is as follows:

Nucleophilic Attack: A hydroxide ion (OH⁻) attacks one of the carbonyl carbons to form a tetrahedral intermediate.

C-C Bond Cleavage: The tetrahedral intermediate collapses, resulting in the cleavage of the central C-C bond. This step is favored by the stability of the resulting enolate leaving group.

Product Formation: The products are a molecule of 4-chlorobenzoic acid and the enolate of 4-chloroacetophenone.

Protonation: The enolate is then protonated by water to yield 4-chloroacetophenone.

The efficiency and product distribution of the retro-Claisen reaction can be influenced by the reaction conditions, such as the strength of the base and the solvent used. libretexts.orgrsc.org

Data Tables

Table 1: Key Enzymes in β-Diketone Cleavage and Their General Mechanisms

| Enzyme Class | General Mechanism | Potential Products from this compound |

|---|---|---|

| Hydrolases (e.g., Serine Hydrolase) | Nucleophilic attack by an active site residue (e.g., Serine) followed by hydrolysis of the acyl-enzyme intermediate. nih.govnih.gov | 4-chlorobenzoic acid and 4-chloroacetophenone |

| Dioxygenases (e.g., Non-heme Iron Dioxygenase) | Incorporation of both atoms of molecular oxygen into the substrate, leading to oxidative cleavage. nih.govamazonaws.com | 4-chlorobenzoic acid |

Table 2: Chemical Cleavage Methods for β-Diketones

| Cleavage Method | Reagents/Conditions | Primary Products from this compound |

|---|---|---|

| Oxidative Cleavage | Various oxidizing agents | 4-chlorobenzoic acid |

| Retro-Claisen Condensation | Base (e.g., NaOH, KOH) in an aqueous or alcoholic medium libretexts.org | 4-chlorobenzoic acid and 4-chloroacetophenone |

Computational and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to predict the electronic structure and geometry of molecules.

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy state. For 1,3-Bis(4-chlorophenyl)propane-1,3-dione, the geometry is characterized by two para-substituted chlorophenyl rings linked by a propane-1,3-dione backbone. The key structural feature of β-diketones is the possibility of existing in either a diketo or a keto-enol form. Computational models can predict bond lengths, bond angles, and dihedral angles for each tautomer, revealing the planarity and symmetry of the molecule. While specific DFT-optimized structural parameters for the isolated molecule are not detailed in readily available literature, analysis of its complexes and experimental data confirms its structural framework.

Computational vibrational analysis predicts the frequencies and intensities of infrared (IR) and Raman spectra. By correlating these predicted spectra with experimental data, researchers can confirm the molecular structure, particularly the dominant tautomeric form. For instance, the calculated vibrational frequencies for the C=O stretching in the diketo form would differ significantly from the C=C and C-O stretching vibrations present in the enol form's hydrogen-bonded ring system. Such correlative studies are vital for interpreting experimental spectroscopic results.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While complexes and derivatives of this compound are investigated for various applications, molecular docking studies focusing specifically on the parent compound are not prominently featured in the reviewed scientific literature.

Theoretical Investigations of Electronic Structure

The electronic structure of a molecule, particularly the distribution of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical to understanding its chemical reactivity and electronic properties. DFT calculations are a primary method for determining the energies of these orbitals. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. While DFT studies on similar structures have been performed, specific calculated values for the HOMO-LUMO energies of this compound are not extensively documented in available reports.

Modeling of Tautomeric Equilibria

β-Diketones like this compound are well-known for existing as a rapid equilibrium between their diketo and keto-enol tautomers. The enol form is often stabilized by the formation of a quasi-aromatic six-membered ring through an intramolecular hydrogen bond.

Experimental evidence strongly supports the predominance of the enol form. polyu.edu.hkdur.ac.uk ¹H NMR studies show a characteristic signal for the enolic proton at a significant downfield chemical shift, around δ 16.75 ppm, which is indicative of a strong intramolecular hydrogen bond. polyu.edu.hkdur.ac.uk One study reports the compound exists as 94% enol product. dur.ac.uk Computational models can quantify the energy difference between the tautomers, confirming the higher stability of the keto-enol form over the diketo form, consistent with experimental observations.

Table of Tautomeric Forms

| Tautomer | Structure Description |

|---|---|

| Diketo Form | The structure contains two ketone (C=O) groups separated by a methylene (B1212753) (CH₂) group. |

| Keto-Enol Form | The structure contains one ketone (C=O) group, an enol (C=C-OH) group, and an intramolecular hydrogen bond between the enolic proton and the ketonic oxygen, forming a stable six-membered ring. |

Emerging Research Directions and Future Perspectives

Novel Synthetic Approaches and Functionalization

Recent research has focused on developing more efficient and environmentally friendly methods for synthesizing 1,3-Bis(4-chlorophenyl)propane-1,3-dione and its derivatives. Traditional methods like the Claisen condensation of 4-chloroacetophenone derivatives are being optimized to improve yields. One such two-step protocol involves the alkylation of 4-hydroxyacetophenone followed by condensation with methyl 4-chlorobenzoate. Another established method is the aldol (B89426) condensation of 4-chlorobenzaldehyde (B46862) with acetone, followed by oxidation, which can achieve yields of 68-75%.

Furthermore, the functionalization of the core 1,3-dione structure is a key area of exploration. Introducing different functional groups can significantly alter the compound's properties. For instance, adding electron-donating methoxy (B1213986) groups can enhance solubility in polar solvents, which is beneficial for solution-phase reactions. Incorporating a 2-hydroxyphenyl group introduces chelating properties, enabling the compound to coordinate with metal ions. These modifications open up possibilities for creating a diverse library of derivatives with tailored functionalities for various applications.

Exploration of New Metal Complexes and their Applications

The ability of this compound to act as a ligand for a wide range of metal ions is a significant area of ongoing research. rri.res.in As a β-diketone, it readily forms stable complexes with various transition metals. ijcps.org These metal complexes are being investigated for a variety of applications, leveraging the combined properties of the organic ligand and the metal center.

For example, copper(II) and palladium(II) complexes of similar β-diketones have been synthesized and studied for their mesomorphic (liquid crystal) properties. rri.res.in The geometry of these complexes, which can be square planar or square pyramidal, influences their liquid crystalline behavior. rri.res.in Researchers are exploring how modifications to the ligand structure, such as the introduction of different substituent groups, affect the mesophases exhibited by the resulting metal complexes. rri.res.in The development of new metal complexes with tailored electronic and structural properties holds promise for applications in materials science, catalysis, and electronics.

Advanced Spectroscopic Characterization Techniques for Complexes

A deeper understanding of the structure and bonding within metal complexes of this compound is being achieved through the application of advanced spectroscopic techniques. While routine methods like IR and NMR spectroscopy provide basic structural information, more sophisticated techniques are required for a comprehensive analysis. wikipedia.org

X-ray diffraction is a powerful tool for determining the precise three-dimensional structure of these complexes in the solid state, providing detailed information on bond lengths and angles. acs.org Techniques such as UV-visible spectroscopy are employed to study the electronic transitions within the complexes. acs.org For paramagnetic complexes, specialized NMR techniques are necessary to interpret the spectra. acs.org The combination of these advanced spectroscopic methods allows for a detailed elucidation of the coordination environment of the metal ion and the nature of the metal-ligand bonding, which is crucial for understanding and predicting the properties and reactivity of these complexes.

Integration of this compound in Hybrid Materials

The unique properties of this compound and its metal complexes make them attractive building blocks for the creation of novel hybrid materials. These materials combine the characteristics of the organic component with those of an inorganic component, leading to synergistic effects and enhanced functionalities.

One area of interest is the development of organic-inorganic hybrid materials where the dione (B5365651) or its metal complexes are incorporated into a larger matrix, such as a polymer or a porous framework. This integration can impart new optical, electronic, or catalytic properties to the resulting material. The ability of the dione to chelate with metal ions can be exploited to create well-defined structures within the hybrid material. The exploration of these hybrid materials is still in its early stages but holds significant potential for applications in areas such as sensing, catalysis, and advanced optics.

Computational Design of New Derivatives and Materials

Computational modeling and simulation are becoming increasingly important tools in the design of new derivatives of this compound and materials based on this compound. researchgate.netsciepub.com Density Functional Theory (DFT) is a powerful method used to calculate the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netnih.gov

By using DFT and other computational techniques, researchers can predict the properties of new, unsynthesized derivatives. researchgate.net This allows for the in-silico screening of large numbers of potential compounds to identify those with the most promising characteristics for a specific application. For example, computational methods can be used to predict how different functional groups will affect the electronic properties, reactivity, and metal-binding ability of the dione. researchgate.net This computational-led design approach can significantly accelerate the discovery and development of new materials with tailored functionalities, saving time and resources compared to a purely experimental approach.

Q & A

Q. What are the established synthetic routes for 1,3-Bis(4-chlorophenyl)propane-1,3-dione, and how can reaction yields be optimized?

- Methodological Answer : The compound is synthesized via Claisen condensation of 4-chloroacetophenone derivatives. A two-step protocol involves: (i) Alkylation of 4-hydroxyacetophenone with methyl/ethyl iodide in DMF to introduce methoxy/ethoxy groups. (ii) Condensation with methyl 4-chlorobenzoate under basic conditions to form the β-diketonate backbone . Yield optimization requires precise stoichiometric ratios (e.g., 1:1 molar equivalence of reactants), anhydrous conditions, and controlled heating (60–80°C). Purity is enhanced via recrystallization from ethanol, as evidenced by melting point consistency (e.g., 129–130°C for analogous methoxy derivatives) .

Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- ¹H NMR : The enol tautomer is confirmed by a singlet at δ ~6.7 ppm (enolic proton), with aromatic protons appearing as doublets (J = 8.7 Hz) at δ ~7.9–6.9 ppm .

- ¹³C NMR : Carbonyl signals at δ ~185 ppm (diketone) and aromatic carbons at δ ~128–129 ppm .

- HRMS : Exact mass analysis (e.g., calculated [M+H]⁺ = 333.0401 for C₁₇H₁₂Cl₂O₂) validates molecular composition .

- IR : Strong absorption bands at ~1600–1650 cm⁻¹ (C=O stretching) and ~2900 cm⁻¹ (C-H aromatic) .

Q. How can researchers assess the stability of this compound under experimental conditions?

- Methodological Answer :

- Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures. Analogous β-diketonates remain stable up to 200°C in inert atmospheres .

- Light Sensitivity : Store in amber vials under argon to prevent photodegradation, as conjugated diketones are prone to UV-induced isomerization.

- Moisture/Humidity : Use desiccators with silica gel for storage; monitor via Karl Fischer titration if hygroscopicity is suspected .

Advanced Research Questions

Q. What role does this compound play in the synthesis of polynuclear lanthanoid clusters?

- Methodological Answer : The β-diketonate moiety chelates lanthanoid ions (e.g., Eu³⁺, Tb³⁺) to form luminescent or magnetic clusters. Key steps: (i) React the diketone with Ln(NO₃)₃ in ethanol/water under reflux. (ii) Introduce bridging ligands (e.g., hydroxide) to assemble polynuclear structures. Magnetic susceptibility measurements and single-crystal XRD (using SHELX ) reveal antiferromagnetic interactions in clusters .

Q. How can crystallographic data for this compound derivatives be refined using SHELX software?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data.

- Structure Solution : Employ SHELXD for dual-space direct methods, followed by SHELXL for refinement.

- Validation : Check R-factors (<5%), residual electron density (±0.3 eÅ⁻³), and ADP consistency. SHELXPRO interfaces with Olex2 for graphical refinement .

Q. What mechanistic insights govern the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The diketone’s enol tautomer acts as a bidentate ligand in transition-metal catalysis. For example:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.